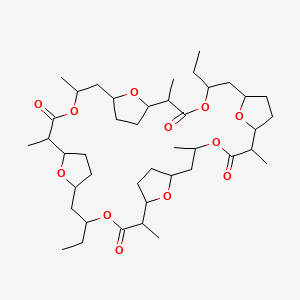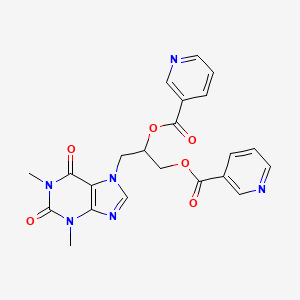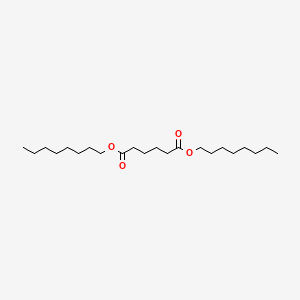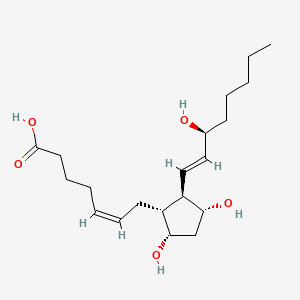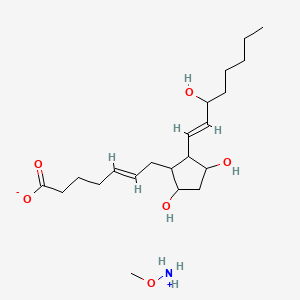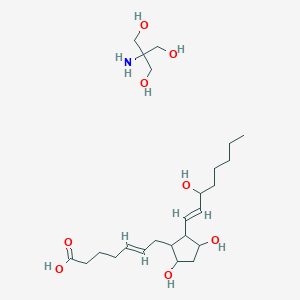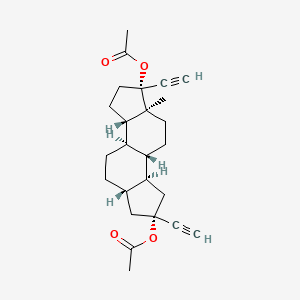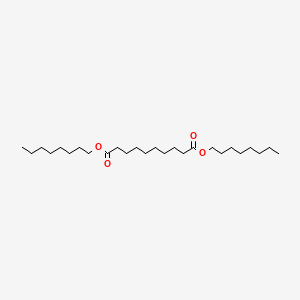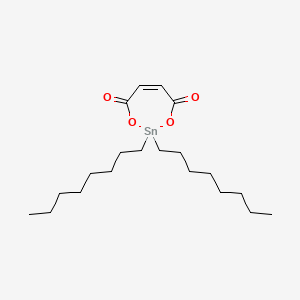
Disodium sebacate
Overview
Description
Disodium sebacate is an organic compound with the molecular formula C₁₀H₁₆Na₂O₄This compound is commonly used in various industrial applications due to its unique chemical properties, including its role as a corrosion inhibitor and its use in the production of polymers and lubricants .
Mechanism of Action
Target of Action
Disodium sebacate is a 10-carbon-atom dicarboxylic acid It has been proposed as a substrate for parenteral nutrition , suggesting that its targets could be related to metabolic processes.
Biochemical Pathways
This compound may be involved in metabolic pathways related to energy production, given its proposed use as a substrate for parenteral nutrition . .
Pharmacokinetics
The pharmacokinetics of this compound was studied in Wistar rats . It was administered either as an intra-peritoneal bolus (six doses ranging from 10 mg to 320 mg) or as an oral bolus (two doses: 80 and 160 mg) . The overall volume of distribution was found to be 26.817 ml/100 g body weight . The renal clearance was 0.291 ml/min/100 g of body weight, suggesting the presence of sebacate reabsorption from the ultrafiltrate . The relative bioavailability of the oral form compared to the intra-peritoneal form was 69.09%, showing good absorption of the drug .
Result of Action
Given its proposed use as a substrate for parenteral nutrition , it may contribute to energy production and other metabolic processes.
Biochemical Analysis
Biochemical Properties
It is known that disodium sebacate is a dicarboxylic acid, which suggests that it may participate in biochemical reactions involving carboxylate groups .
Cellular Effects
This compound has been studied for its effects on cellular metabolism. In a study involving male volunteers, it was found that this compound did not significantly alter metabolic rate, respiratory quotient, or levels of ketone bodies, glucagon, and insulin during infusion . This suggests that this compound may be metabolized by cells without causing significant disruptions to normal cellular processes .
Temporal Effects in Laboratory Settings
In a short-time infusion study, this compound was found to have a plasma half-life of 80.6 minutes and a plasma clearance rate of 72 ml/min . These findings suggest that this compound is rapidly metabolized and cleared from the body .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study found that this compound did not exhibit acute toxicity in Wistar rats and New Zealand rabbits when administered orally, intraperitoneally, or intravenously .
Metabolic Pathways
As a dicarboxylic acid, it may be involved in metabolic processes related to the metabolism of carboxylate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium sebacate can be synthesized through the neutralization of sebacic acid with sodium hydroxide. The reaction typically involves dissolving sebacic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in a crystalline form, which is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium sebacate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Disodium sebacate has a wide range of scientific research applications, including:
Biology: It is studied for its potential role in biological systems, including its effects on cellular processes.
Industry: It is widely used in the production of lubricants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Disodium sebacate can be compared with other similar compounds, such as:
Sodium adipate: Another dicarboxylate salt with similar properties but different chain length.
Sodium succinate: A shorter-chain dicarboxylate salt with distinct chemical behavior.
Sodium malonate: A dicarboxylate salt with a shorter chain and different reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two sodium ions, which confer distinct solubility and reactivity properties. Its ability to act as a corrosion inhibitor and its role in polymer synthesis make it particularly valuable in various industrial applications .
Properties
CAS No. |
17265-14-4 |
|---|---|
Molecular Formula |
C10H18NaO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
disodium;decanedioate |
InChI |
InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChI Key |
XBVVKNHQSFUHLZ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
17265-14-4 |
physical_description |
Liquid; OtherSolid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
14047-57-5 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



